7-Bromo-3-ethyl-1-methylindole

Vue d'ensemble

Description

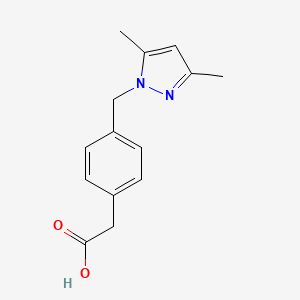

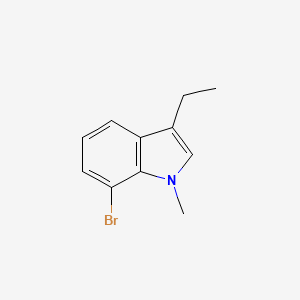

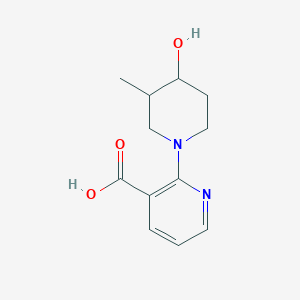

7-Bromo-3-ethyl-1-methylindole is a chemical compound with the molecular formula C11H12BrN . It belongs to the class of indole derivatives, which are significant heterocyclic systems in natural products and drugs .

Synthesis Analysis

The synthesis of indole derivatives often involves multi-step processes. For instance, a one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks .Molecular Structure Analysis

The molecular structure of 7-Bromo-3-ethyl-1-methylindole consists of a benzene ring fused to a pyrrole ring, which is a common structure in indole derivatives . The presence of the bromo, ethyl, and methyl groups at specific positions on the indole ring contributes to the unique properties of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 7-Bromo-3-ethyl-1-methylindole can be influenced by its molecular structure. For instance, the presence of the bromo, ethyl, and methyl groups could affect properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

7-Bromo-3-ethyl-1-methylindole serves as a pivotal intermediate in synthetic chemistry, offering routes to create complex molecules through selective lithiation, palladium-catalyzed couplings, and other reactions. For instance, the selective lithiation of 2,3-dibromo-1-methylindole, which is structurally related, indicates the potential for creating derivatives of 7-Bromo-3-ethyl-1-methylindole through similar processes. These reactions are crucial for constructing compounds with specific functional groups that can further undergo a variety of chemical transformations (Ueda et al., 2006; Sercel & Showalter, 2006).

Biological and Pharmacological Research

Although specific studies on 7-Bromo-3-ethyl-1-methylindole are not directly mentioned, structurally similar compounds have shown significant biological activities. For example, derivatives of bromo-methylindazoles have been explored for their α-glucosidase inhibition and antioxidant activities, suggesting that brominated indoles could be of interest in the development of therapeutic agents (Mphahlele et al., 2020).

Antimicrobial and Antifouling Applications

Brominated indole derivatives have been investigated for their antimicrobial properties. For example, new bromoindoles isolated from marine sources have demonstrated significant antifouling activities against marine biofilm-forming bacteria, highlighting the potential use of 7-Bromo-3-ethyl-1-methylindole derivatives in marine antifouling coatings (Pénez et al., 2011).

Environmental Applications

The degradation studies of methylindoles, akin to 7-Bromo-3-ethyl-1-methylindole, via advanced oxidation processes shed light on their environmental fate and the effectiveness of treatment methods in removing indole-based pollutants from wastewater. Such studies are crucial for understanding the environmental impact of brominated indoles and their derivatives (He, Wang, & Wang, 2022).

Safety And Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and how to handle it safely. According to an SDS for a similar compound, 7-Bromo-1H-indole, it is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

Orientations Futures

Indole derivatives, including 7-Bromo-3-ethyl-1-methylindole, have potential for further exploration in various fields, including medicinal chemistry. For instance, indole derivatives have been studied for their potential as enzyme inhibitors . Future research could focus on exploring the biological activity of 7-Bromo-3-ethyl-1-methylindole and developing methods for its synthesis .

Propriétés

IUPAC Name |

7-bromo-3-ethyl-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-3-8-7-13(2)11-9(8)5-4-6-10(11)12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYVMLRBRTVRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C2=C1C=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-ethyl-1-methylindole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1475324.png)